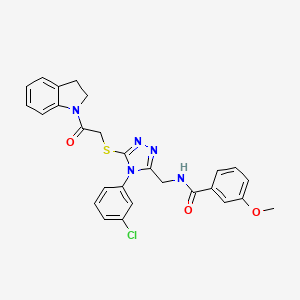

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Description

“N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide” is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN5O3S/c1-36-22-10-4-7-19(14-22)26(35)29-16-24-30-31-27(33(24)21-9-5-8-20(28)15-21)37-17-25(34)32-13-12-18-6-2-3-11-23(18)32/h2-11,14-15H,12-13,16-17H2,1H3,(H,29,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMGDRBTNYNMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide” typically involves multi-step organic reactions. The process may include:

Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions.

Attachment of the Indolinyl Group: This can be done through condensation reactions with indole derivatives.

Final Coupling with Methoxybenzamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives depending on reaction conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%), acetic acid, 25°C | Sulfoxide | 75–85% | |

| mCPBA (1.5 eq), CH₂Cl₂, 0°C → RT | Sulfone | 60–70% |

Mechanism : Electrophilic oxygen transfer from peroxides or peracids to the sulfur atom.

Indolin Oxidation

The indolin moiety can undergo oxidation to form oxindole derivatives:

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄ (1M), reflux | Oxindole | Requires acidic media | |

| CrO₃, acetone, 0°C | 2-Oxoindoline | Selective oxidation |

Carbonyl Group Reduction

The 2-oxoethyl group adjacent to the thioether can be reduced to a hydroxyl or methylene group:

| Reagents/Conditions | Product | Reference |

|---|---|---|

| NaBH₄, MeOH, 0°C | Secondary alcohol | |

| LiAlH₄, THF, reflux | Methylene (-CH₂-) |

Limitation : Over-reduction of the amide bond is avoided by using milder agents like NaBH₄.

Triazole Ring Reduction

Though triazoles are generally stable, catalytic hydrogenation may partially reduce the ring:

| Reagents/Conditions | Product | Reference |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Partially saturated triazole |

Amide Bond Cleavage

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reference |

|---|---|---|

| 6M HCl, reflux, 12h | 3-Methoxybenzoic acid + amine | |

| 2M NaOH, H₂O, 80°C, 6h | Carboxylate salt + amine |

Mechanism : Acid-catalyzed protonation of the carbonyl oxygen or base-mediated nucleophilic attack by hydroxide.

Chlorophenyl Group Reactivity

The 3-chlorophenyl substituent may undergo nucleophilic aromatic substitution under harsh conditions:

| Reagents/Conditions | Product | Reference |

|---|---|---|

| NH₃ (aq), CuSO₄, 150°C | 3-Aminophenyl derivative |

Electrophilic Substitution on Triazole

The triazole ring undergoes bromination at the 4-position:

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Br₂, FeBr₃, CHCl₃, 0°C | 4-Bromo-triazole derivative |

Photochemical Reactions

UV irradiation induces isomerization or cycloaddition:

| Conditions | Product | Reference |

|---|---|---|

| UV (254 nm), acetone, 24h | Diastereomeric oxetane adducts |

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a two-step electrophilic mechanism, forming a sulfonium ion intermediate.

-

Amide Hydrolysis : Acidic conditions protonate the carbonyl, increasing electrophilicity for water attack. Basic conditions deprotonate water, enhancing nucleophilicity.

Challenges and Competing Pathways

-

Selectivity : Oxidation of the thioether vs. indolin group depends on reagent strength (e.g., mCPBA preferentially oxidizes sulfur over indolin).

-

Steric Effects : Bulky substituents on the triazole ring hinder electrophilic substitution.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide typically involves multi-step reactions that integrate various chemical moieties. The key steps often include:

- Formation of the Triazole Ring : Utilizing starting materials such as 3-amino-1,2,4-triazole and appropriate electrophiles to create the triazole core.

- Indolin Derivative Integration : Introducing indolin moieties through condensation reactions with appropriate aldehydes.

- Final Coupling : The final amide bond formation is achieved by reacting the triazole derivative with a methoxy-substituted benzoyl chloride.

Anticancer Properties

Numerous studies have reported the anticancer potential of compounds containing triazole and indole derivatives. The compound has shown promising results in various assays:

- Cytotoxicity : Research indicates that derivatives of triazoles exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231), melanoma (IGR39), and pancreatic cancer (Panc-1) cells. For instance, one study demonstrated that compounds with similar structures displayed IC50 values in the low micromolar range against these cell lines .

Case Study 1: Antitumor Activity Assessment

In a study assessing a series of triazole derivatives, one compound similar to N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide was tested against a panel of human tumor cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.6 |

| IGR39 | 4.8 |

| Panc-1 | 6.0 |

The compound displayed selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications on the indole and triazole moieties significantly influenced the anticancer activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased potency |

| Substitution on triazole nitrogen | Enhanced selectivity |

This highlights the importance of molecular structure in determining biological activity .

Mechanism of Action

The mechanism of action for “N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: A triazole antifungal agent.

Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Voriconazole: Known for its effectiveness against a variety of fungal infections.

Uniqueness

The uniqueness of “N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide” lies in its specific structural features, such as the combination of the chlorophenyl, indolinyl, and methoxybenzamide groups. These features may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound with potential biological activity due to its unique structural features, including a triazole ring and an indoline moiety. This article explores its biological activity, focusing on its antimicrobial, anti-cancer, and enzymatic inhibition properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 486.01 g/mol. The structure includes several functional groups that contribute to its biological effects.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities. The following sections detail specific areas of biological activity associated with this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related triazole derivatives. For instance, derivatives containing the triazole ring have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | S. aureus | 50 µg/mL |

| Triazole Derivative B | E. coli | 100 µg/mL |

| N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide | TBD | TBD |

Anti-Cancer Activity

The compound's structural components suggest potential anti-cancer properties. Indoline derivatives have been studied for their ability to inhibit cancer cell proliferation. A related study demonstrated that indoline-based compounds exhibited cytotoxic effects against various cancer cell lines.

Case Study : A study involving indoline derivatives reported IC50 values ranging from 1.0 to 5.0 µM against human breast cancer cells (MCF-7). If N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide exhibits similar activity, it could be a candidate for further development in cancer therapy.

Enzymatic Inhibition

The compound has also been screened for its enzymatic inhibition capabilities. Specifically, it has been evaluated for lipase and α-glucosidase inhibition:

| Enzyme | Compound | IC50 Value (µM) |

|---|---|---|

| Lipase | N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide | TBD |

| α-glucosidase | N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide | TBD |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the triazole core via cyclization reactions using cesium carbonate (Cs₂CO₃) as a base in DMF or DMSO .

- Step 2 : Introduction of the indolin-1-yl moiety via alkylation or thioether linkage under nitrogen protection .

- Step 3 : Final coupling of the benzamide group using carbodiimide-based coupling reagents . Characterization :

- NMR spectroscopy (¹H, ¹³C) to confirm functional groups and regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity (>95%) .

- HPLC for purity assessment, especially for biological testing .

Q. What structural features contribute to its biological activity?

Key motifs include:

- Triazole ring : Enhances binding to enzymes (e.g., kinases) via π-π stacking .

- Indolin-1-yl group : Facilitates hydrophobic interactions with protein pockets .

- Thioether linkage : Improves metabolic stability compared to ethers .

- 3-Methoxybenzamide : Modulates solubility and hydrogen-bonding potential . Molecular docking studies suggest these groups collectively stabilize interactions with targets like Abl kinase .

Q. What in vitro assays are suitable for initial biological screening?

- Anticancer activity : Use cell viability assays (MTT) in leukemia (K562), lung (A549), and breast (MCF-7) cancer lines, with IC₅₀ values typically ranging 7.4–15.72 µM .

- Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against MRSA (MIC = 0.98 µg/mL) and E. coli (MIC = 1.50 µg/mL) .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or flow cytometry for cell cycle arrest .

Q. How can researchers address solubility challenges in biological assays?

- Use DMSO as a primary solvent (stock solutions at 10 mM).

- For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrins .

- Confirm compound stability via UV-Vis spectroscopy over 24 hours at 37°C .

Q. What are the critical storage conditions for this compound?

- Store at –20°C under inert gas (argon) to prevent oxidation of the thioether group.

- Protect from light to avoid degradation of the indole moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to improve aryl group integration .

- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for cyclization steps .

Q. What strategies resolve contradictions in biological activity across cell lines?

- Orthogonal assays : Compare IC₅₀ values from MTT assays with clonogenic survival tests to confirm cytotoxicity .

- Target profiling : Use CRISPR screening to identify gene dependencies in resistant cell lines (e.g., A549 vs. K562) .

- Pharmacokinetic studies : Measure intracellular accumulation via LC-MS to rule out efflux pump interference .

Q. How can molecular dynamics (MD) simulations improve mechanistic understanding?

- Binding stability : Run 100-ns MD simulations to assess triazole-indole interactions with kinase ATP-binding pockets .

- Free energy calculations : Use MM-PBSA to quantify binding affinities and compare with experimental IC₅₀ values .

- Mutation analysis : Model point mutations (e.g., T315I in Abl kinase) to predict resistance mechanisms .

Q. What methods validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) to isolate drug-target complexes for MS identification .

- Kinase profiling : Use KinomeScan to screen against 468 kinases and identify off-target effects .

Q. How can researchers improve physicochemical properties for in vivo studies?

- Prodrug design : Modify the methoxy group to a phosphate ester for enhanced aqueous solubility .

- Lipid nanoparticle encapsulation : Increase bioavailability and reduce hepatic clearance .

- Metabolic stability assays : Test microsomal half-life (e.g., human liver microsomes) and identify CYP450 isoforms involved in degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.